Methyl 3-(5-Tetrazolyl)benzoate
Overview
Description
Methyl 3-(1H-tetrazol-5-yl)benzoate is an organic compound that belongs to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom.
Preparation Methods
The synthesis of Methyl 3-(5-Tetrazolyl)benzoate typically involves the reaction of 3-(1H-tetrazol-5-yl)benzoic acid with methanol in the presence of a catalyst. One common method involves the use of triethyl orthoformate and sodium azide to form the tetrazole ring, followed by esterification with methanol . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness .
Chemical Reactions Analysis
Methyl 3-(1H-tetrazol-5-yl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines
Scientific Research Applications
Methyl 3-(1H-tetrazol-5-yl)benzoate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 3-(5-Tetrazolyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group, allowing it to bind to active sites of enzymes or receptors, thereby modulating their activity . This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Methyl 3-(1H-tetrazol-5-yl)benzoate can be compared with other tetrazole derivatives, such as:
3-(1H-tetrazol-5-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an ester group.
5-phenyl-1H-tetrazole: Contains a phenyl group attached to the tetrazole ring.
1-methyl-1H-tetrazole: A simpler tetrazole derivative with a methyl group attached to the nitrogen atom. The uniqueness of Methyl 3-(5-Tetrazolyl)benzoate lies in its ester group, which can undergo various chemical transformations, making it a versatile intermediate in organic synthesis
Properties
IUPAC Name |
methyl 3-(2H-tetrazol-5-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c1-15-9(14)7-4-2-3-6(5-7)8-10-12-13-11-8/h2-5H,1H3,(H,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHDHEDITROOBDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=NNN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70441401 | |
Record name | methyl 3-(1H-tetrazol-5-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70441401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148345-63-5 | |
Record name | methyl 3-(1H-tetrazol-5-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70441401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 3-(2H-1,2,3,4-tetrazol-5-yl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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